![molecular formula C12H14O3 B2417517 2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid CAS No. 2248358-34-9](/img/structure/B2417517.png)
2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid
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Description
2-(3,4-Dihydro-1H-isochromen-1-yl)propanoic acid (2-DIPA) is a naturally occurring compound found in the plant species, Ficus carica, that has been studied for its potential medicinal properties. 2-DIPA has a variety of applications in scientific research due to its unique properties, such as its ability to act as a free radical scavenger and its potential anti-inflammatory, anti-oxidative, and anti-microbial activities.
Scientific Research Applications
- Researchers have synthesized a series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, including this compound, to evaluate their efficacy against visceral leishmaniasis (VL) .
- Compound 5m demonstrated promising in vitro antileishmanial activity, with an anti-amastigote IC50 of 8.36 μM. In vivo studies showed significant inhibition of parasite burden in infected mice .
- Depending on the substituents R1 and R2, 3,4-dihydro-2H-1,2,4-benzothiadiazine derivatives (which include our compound) exhibit varying antifungal activity .
- Specific derivatives of our compound, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have shown anti-inflammatory and analgesic activities .
- 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives, including our compound, serve as privileged structures with biological relevance .
Antileishmanial Activity
Antifungal Properties
Anti-Inflammatory and Analgesic Effects
Biological Precursors
Stabilizers in Pharmaceutical Formulations
properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)11-10-5-3-2-4-9(10)6-7-15-11/h2-5,8,11H,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBFJVWRPJILJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2CCO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid |
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